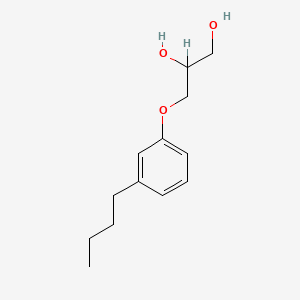
2-Hydroxy-3-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3-methylbenzenesulfonamide is an organic compound with the molecular formula C7H9NO3S It is a derivative of benzenesulfonamide, characterized by the presence of a hydroxyl group and a methyl group on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-methylbenzenesulfonamide typically involves the sulfonation of 3-methylphenol (m-cresol) followed by the introduction of the sulfonamide group. One common method includes:
Sulfonation: Reacting 3-methylphenol with sulfuric acid to form 3-methylbenzenesulfonic acid.
Amidation: Converting the sulfonic acid to the sulfonamide by reacting it with ammonia or an amine under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques like recrystallization or chromatography may be employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxy-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The methyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents in the presence of a catalyst.
Major Products:
Oxidation: Formation of 2-hydroxy-3-methylbenzenesulfonic acid.
Reduction: Formation of this compound derivatives with reduced sulfonamide groups.
Substitution: Formation of halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase enzymes.
Medicine: Explored for its antimicrobial and anticancer properties, showing promise in the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting various physiological processes. The compound’s structure allows it to form hydrogen bonds and other interactions with the enzyme, leading to its inhibitory effects.
Comparación Con Compuestos Similares
- 3-Hydroxy-2-methylbenzenesulfonamide
- 4-Hydroxy-3-methylbenzenesulfonamide
- 2-Amino-3-methylbenzenesulfonamide
Comparison: 2-Hydroxy-3-methylbenzenesulfonamide is unique due to the specific positioning of its hydroxyl and methyl groups, which influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different levels of activity and selectivity in various applications, making it a valuable compound for targeted research and development.
Propiedades
Número CAS |
82020-58-4 |
|---|---|
Fórmula molecular |
C7H9NO3S |
Peso molecular |
187.22 g/mol |
Nombre IUPAC |
2-hydroxy-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H9NO3S/c1-5-3-2-4-6(7(5)9)12(8,10)11/h2-4,9H,1H3,(H2,8,10,11) |
Clave InChI |
KMHNQXRNMLOEII-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)S(=O)(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-Chloro-3-[3-(furan-2-yl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13946843.png)


![Aziridine, 2-methyl-1-[3,3,3-trifluoro-1-oxo-2-(trifluoromethyl)propyl]-](/img/structure/B13946865.png)
![4-[1-[3-Amino-4-(trifluoromethoxy)benzoyl]-4-piperidyl]benzonitrile](/img/structure/B13946879.png)


